Tanabalin

Descripción

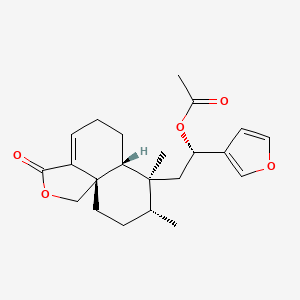

Structure

3D Structure

Propiedades

Número CAS |

179094-52-1 |

|---|---|

Fórmula molecular |

C22H28O5 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

[(1S)-2-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]-1-(furan-3-yl)ethyl] acetate |

InChI |

InChI=1S/C22H28O5/c1-14-7-9-22-13-26-20(24)17(22)5-4-6-19(22)21(14,3)11-18(27-15(2)23)16-8-10-25-12-16/h5,8,10,12,14,18-19H,4,6-7,9,11,13H2,1-3H3/t14-,18+,19-,21+,22-/m1/s1 |

Clave InChI |

DZAYTXGDCMMRGZ-MHMMHEKKSA-N |

SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |

SMILES isomérico |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)C[C@@H](C4=COC=C4)OC(=O)C |

SMILES canónico |

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |

Sinónimos |

(1S)-2-((6aR,7S,8R,10aS)-7,8-Dimethyl-3-oxo-3,5,6,6a,7,8,9,10-octahydronaphtho(1,8a-c)furan-7-yl)-1-(3-furyl)ethyl acetate 1H-naphtho(1,8a-c)furan-3(5H)-one, 7-((2S)-2-(acetyloxy)-2-(3-furanyl)ethyl)-6,6a,7,8,9,10-hexahydro-7,8-dimethyl-, (6aR,7S,8R,10aS)- tanabalin |

Origen del producto |

United States |

Structural Elucidation and Stereochemical Analysis of Tanabalin

Isolation and Purification Methodologies for Tanabalin from Botanical Sources

This compound has been successfully isolated from several plant species, notably from the Asteraceae family. Primary documented botanical sources include Tanacetum balsamita and Egletes viscosa. nih.govjimcontent.comresearchgate.net While the compound belongs to a class of diterpenes found in the Tanacetum genus, its specific isolation from Tanacetum anabense has not been detailed in available scientific literature.

The general procedure for isolating this compound from botanical material involves a sequence of extraction and chromatographic techniques designed to separate the compound from a complex mixture of plant metabolites.

Extraction : The initial step typically involves the extraction of the dried and powdered plant material (e.g., flower buds or aerial parts) with an organic solvent. researchgate.netkau.edu.sa A common method is maceration or Soxhlet extraction using solvents of medium to high polarity, such as methanol, ethanol, or dichloromethane, to efficiently extract diterpenoids and other secondary metabolites. hebmu.edu.cn

Solvent Partitioning : The resulting crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract might be suspended in a methanol-water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and waxes. The desired compounds, including this compound, would remain in the more polar methanolic phase.

Column Chromatography : The partitioned extract is then concentrated and subjected to column chromatography, a critical step for purification. Silica gel is a common stationary phase for the separation of clerodane diterpenes. kau.edu.sathegoodscentscompany.com The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) or acetone. thegoodscentscompany.com Fractions are collected and monitored using Thin-Layer Chromatography (TLC).

Final Purification : Fractions identified as containing this compound are combined and undergo further purification. This often requires additional chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), frequently using a reversed-phase column (e.g., C18) to yield the pure compound. thegoodscentscompany.comacs.org The purity of the final isolated this compound is then confirmed by analytical HPLC. thegoodscentscompany.com

Advanced Spectroscopic Techniques in the Determination of this compound's Molecular Architecture

The definitive structural and stereochemical characterization of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about its atomic connectivity and spatial orientation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules like this compound. acs.orgwur.nl While a complete set of assigned NMR data for this compound is not fully published, research indicates that its complete proton (¹H) and carbon-¹³ (¹³C) assignments were accomplished through a series of two-dimensional (2D) NMR experiments, including COSY, HMQC, and HMBC. researchgate.net This suite of experiments allows chemists to establish correlations between protons and carbons, revealing the precise connectivity of the molecular structure.

Partial ¹H NMR data has been reported in the literature, providing key insights into the proton environments within the molecule. imrpress.com

| Chemical Shift (δ, ppm) | Multiplicity | Assignment Notes |

|---|---|---|

| 6.85 | t | Proton on furan (B31954) ring |

| 4.79 | t | Exocyclic methylene (B1212753) proton |

| 4.62 | s | Exocyclic methylene proton |

| 2.70-2.84 | m | Methylene protons |

| 2.03-2.43 | m | Multiple overlapping methine and methylene protons |

| 2.07 | s | Acetyl methyl protons (CH₃) |

| 1.77 | t | Vinyl methyl protons (CH₃) |

| 1.63 | s | Methyl protons (CH₃) |

s = singlet, t = triplet, m = multiplet. Data acquired on a 200 MHz instrument.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), often coupled with a chromatographic system like UPLC and using an electrospray ionization (ESI) source, provides highly accurate mass measurements. kyoto-u.ac.jp

Techniques such as UPLC-quadrupole-time-of-flight (UPLC-QTOF) mass spectrometry have been employed in the analysis of extracts containing this compound. researchgate.net This method allows for the determination of its exact mass, from which the molecular formula, C₂₂H₂₈O₅, can be deduced.

Further analysis using tandem mass spectrometry (MS/MS) helps in structural elucidation. In this technique, the molecular ion of this compound is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). usp.br The resulting fragmentation pattern provides valuable clues about the molecule's substructures, such as the loss of an acetate group or cleavages within the diterpene skeleton, which helps to confirm the proposed structure.

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration often requires X-ray crystallography. hebmu.edu.cn This technique was pivotal in unambiguously establishing the absolute stereochemistry of this compound. nih.govjimcontent.com

The method requires growing a suitable single crystal of the purified compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis provides a detailed three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. jimcontent.com This allows for the direct determination of the absolute configuration at all chiral centers, confirming the structure as 12S-acetoxyhautriwaic acid. nih.govjimcontent.com The modified Mosher's method, an NMR-based technique, has also been used in conjunction with X-ray crystallography to corroborate the stereochemical assignment. nih.govjimcontent.com

Chemotype Variation and its Impact on this compound Presence in Botanical Extracts

The concentration of secondary metabolites like this compound can vary significantly within a single plant species due to genetic and environmental factors, leading to the existence of different chemotypes. A chemotype is a chemically distinct entity within a species that produces a different mixture of secondary metabolites.

Research on Egletes viscosa has identified at least two distinct chemotypes, referred to as chemotype A and chemotype B. researchgate.net A metabolomic study utilizing UPLC-MS demonstrated that while both chemotypes produce this compound, their quantitative profiles differ significantly. The analysis revealed that chemotype A contains a higher concentration of this compound compared to chemotype B. researchgate.net This variation is crucial for the standardization of botanical extracts and for understanding the plant's ecological interactions and medicinal properties.

Synthetic Strategies and Chemical Derivatization of Tanabalin

Retrosynthetic Analysis and Total Synthesis Approaches for Tanabalin

The total synthesis of (-)-Tanabalin has been reported, with various approaches focusing on the efficient construction of its core clerodane skeleton. One reported total synthesis of (-)-Tanabalin commenced from (-)-citronellol (B1674659). This route involved converting (-)-citronellol into a lactone intermediate through standard procedures. Alkylation of the enolate of this lactone, first with methyl iodide and subsequently with prenyl bromide, was employed to establish the desired configuration at a specific carbon center (C9). Further steps included reductive opening of the lactone to yield an aldehyde, followed by protection of the hydroxyl group and submission to a Wittig olefination. wur.nl

Another approach to the selective synthesis of (-)-Tanabalin has been described, utilizing reagents such as LiHMDS in THF at room temperature. epdf.pub The retrosynthetic analysis guiding some syntheses of clerodane diterpenoids, including this compound, has been influenced by proposed rules of stereoselectivity for reactions like tandem oxidative cyclization. researchgate.netresearchgate.net This suggests that retrosynthetic planning considers key bond formations and stereochemical outcomes to simplify the synthetic route.

Exploration of Novel Synthetic Pathways to this compound and its Analogues

Research continues into developing novel and efficient synthetic pathways to this compound and its structural analogues. These explorations often involve the application of various reaction methodologies to achieve the desired molecular complexity and stereocontrol.

Enantioselective and stereocontrolled synthesis are crucial for accessing the biologically active form of chiral molecules like this compound. The synthesis of this compound in optically active form has been achieved. researchgate.netresearchgate.netresearchgate.netresearchgate.netjst.go.jp One key step in the synthesis of the trans-octalin skeleton, a core feature of this compound, involves a tandem intermolecular alkylation followed by an intramolecular Robinson annelation. researchgate.netresearchgate.netresearchgate.net This highlights the use of domino reactions to construct key structural elements with control over stereochemistry. Studies on enantioselective reactions, such as asymmetric Robinson annulation, are relevant in the context of synthesizing chiral cyclohexenone derivatives that can serve as valuable intermediates for natural products like this compound. nih.gov The absolute stereochemistry of this compound has been determined, which is essential for developing enantioselective synthetic routes. acs.orgndl.go.jpusp.brtokushima-u.ac.jpuodiyala.edu.iqoup.comresearchgate.net

Design and Synthesis of this compound Derivatives and Structural Analogues

The design and synthesis of derivatives and structural analogues of this compound are undertaken to explore variations in biological activity and to understand the role of different parts of the molecule. Various reactions on the clerodane core have provided access to a range of new derivatives. researchgate.net These modifications can involve alterations to the furan (B31954) ring, the decalin system, or the acetate (B1210297) group. The synthesis of such analogues allows for systematic investigation of how structural changes impact properties.

Structure-Activity Relationship (SAR) Studies of this compound and its Chemical Modifications

Structure-Activity Relationship (SAR) studies aim to correlate structural features of this compound and its derivatives with their biological activities. This compound is known as an insect antifeedant. researchgate.netresearchgate.netresearchgate.netresearchgate.netjst.go.jpoup.comresearchgate.netdokumen.pubjimcontent.com SAR correlations for active clerodanes, including this compound, have been investigated. researchgate.net Studies have suggested that certain structural elements contribute to its activity. For instance, in some related compounds, the presence of a hydroxyl group and a conjugated carbonyl have been indicated to contribute to activity. researchgate.net Exploring the SAR of this compound and its modifications provides insights into the molecular requirements for its biological effects, such as insect antifeedant properties or potential anti-inflammatory activity. researchgate.nettu-dortmund.deremedypublications.com

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 368920 |

| (-)-Citronellol | 10984 |

| Methyl iodide | 6327 |

| Prenyl bromide | 643303 |

| LiHMDS | 109815 |

| Centipedic acid | 102757388 |

| Ternatin | 16218937 |

Interactive Table: Key Synthetic Steps in a Total Synthesis of (-)-Tanabalin

| Step No. | Starting Material / Intermediate | Reagent(s) / Condition(s) | Product / Transformation | Reference |

| 1 | (-)-Citronellol | Standard procedures | Lactone intermediate | wur.nl |

| 2 | Lactone enolate | Methyl iodide | Alkylation at C9 | wur.nl |

| 3 | Methylated lactone enolate | Prenyl bromide | Alkylation at C9 | wur.nl |

| 4 | Alkylated lactone | Reductive opening | Aldehyde | wur.nl |

| 5 | Aldehyde | Hydroxyl group protection | Protected aldehyde | wur.nl |

| 6 | Protected aldehyde | Wittig olefination | Olefinated product | wur.nl |

Molecular and Cellular Mechanisms of Action of Tanabalin

Impact of Tanabalin on Gene Expression and Protein Regulation at a Transcriptomic and Proteomic Level

The diterpenoid this compound, a natural compound found in certain plants, has garnered scientific interest for its potential biological activities. While research suggests its involvement in various cellular processes, a detailed understanding of its molecular mechanisms, particularly its influence on the transcriptome and proteome, is still emerging. This article reviews the current knowledge regarding the impact of this compound on gene expression and protein regulation.

Initial investigations into the biological effects of this compound have pointed towards its potential to modulate inflammatory pathways. For instance, studies on plant extracts containing this compound have suggested an influence on the expression of key inflammatory mediators. Research on the broader category of diterpenes, to which this compound belongs, indicates that these compounds can affect the expression of proteins such as cyclo-oxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response.

Furthermore, research has indicated that this compound may play a role in mitigating pain perception, a process intrinsically linked to alterations in gene and protein expression within sensory neurons. nih.gov The attenuation of capsaicin-induced nociception by this compound suggests a potential interaction with the TRPV1 receptor, a key protein in pain signaling pathways. nih.gov Modulation of such receptors and their associated signaling cascades would inherently involve changes at the gene and protein level.

Despite these indications, comprehensive studies employing high-throughput transcriptomic and proteomic analyses, such as RNA-sequencing or mass spectrometry, specifically on this compound are limited in the public domain. Consequently, detailed data tables illustrating the global changes in gene and protein expression profiles upon this compound treatment are not yet available. The scientific community awaits further research to elucidate the precise genes and proteins that are up- or down-regulated by this compound, which will be crucial for a complete understanding of its molecular and cellular mechanisms of action.

Preclinical Pharmacological Investigations of Tanabalin

Development of In Vitro Models for Preclinical Evaluation of Tanabalin

In vitro models are crucial for the initial screening and mechanistic understanding of a compound's effects at a cellular level. numberanalytics.com For this compound, these models have been instrumental in characterizing its anti-inflammatory properties.

One of the primary in vitro systems used involves cell cultures to study the effects of this compound on inflammatory pathways. For instance, RAW 264.7 macrophage cell lines are often employed. When these cells are stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators. Studies have shown that this compound can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in these LPS-stimulated macrophages. nih.gov This inhibitory action is a key indicator of its anti-inflammatory potential.

Furthermore, in vitro assays are used to measure the expression of pro-inflammatory cytokines. Research has demonstrated that this compound can suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) from stimulated macrophage cells. nih.gov These findings from in vitro models provide a foundational understanding of the molecular targets of this compound in the inflammatory cascade.

Investigation of this compound's Biological Activities in Non-Human Organismal Models

Following promising in vitro results, the biological activities of this compound have been further investigated in various non-human organismal models, primarily in rodents. These studies provide a more complex physiological context to evaluate the compound's efficacy. royalsociety.org

Mechanistic Studies in Mammalian Models

Mechanistic studies in mammalian models, such as mice and rats, have provided deeper insights into how this compound exerts its effects. nih.gov A significant aspect of its mechanism is the reduction of neutrophil infiltration into inflamed tissues. vulcanchem.com This has been observed in models of acute inflammation where this compound treatment leads to decreased myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils and a marker of their presence. vulcanchem.com

The anti-inflammatory activity of this compound appears to involve multiple mechanisms, including the inhibition of pro-inflammatory cytokine production, such as TNF-α and interferon-gamma (IFN-γ). vulcanchem.com By reducing the levels of these key signaling molecules, this compound can effectively dampen the inflammatory response.

Proof of Concept Studies in Animal Models of Disease

Proof-of-concept studies are designed to demonstrate that a compound has the intended therapeutic effect in a relevant disease model. biocurate.comcriver.com For this compound, these studies have largely focused on inflammatory conditions.

In a mouse model of dermal inflammation induced by croton oil, topical application of this compound has been shown to significantly reduce ear edema. nih.gov Another model involves the use of 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce ear inflammation in mice. In this model, this compound dose-dependently inhibited both the inflammatory edema and the infiltration of polymorphonuclear cells. vulcanchem.com

Additionally, this compound has demonstrated antinociceptive effects in a capsaicin-induced pain model in mice. researchgate.net Oral administration of this compound was found to attenuate both ear edema and nocifensive behaviors, suggesting its potential in managing inflammatory pain. researchgate.net

Pathophysiological Response Modulation by this compound in Preclinical Models

Preclinical models allow for the examination of how this compound modulates the pathophysiological responses associated with inflammation. Histopathological analysis of inflamed ear tissue from mice treated with this compound revealed a significant decrease in epidermal hyperplasia and neutrophil infiltration. vulcanchem.com These effects were comparable to those observed with the potent corticosteroid, dexamethasone (B1670325), highlighting the significant anti-inflammatory activity of this compound at the tissue level. vulcanchem.com

The table below summarizes the key findings from preclinical studies on the modulation of pathophysiological responses by this compound.

| Preclinical Model | Induced Pathophysiology | Effect of this compound | Key Findings |

| TPA-Induced Mouse Ear Edema | Inflammation, Edema, Neutrophil Infiltration | Inhibition | Dose-dependent reduction in ear thickness, myeloperoxidase activity, and TNF-α levels. vulcanchem.com |

| Croton Oil-Induced Mouse Ear Edema | Dermal Inflammation, Edema | Inhibition | Significant reduction in ear edema. nih.gov |

| Capsaicin-Induced Mouse Model | Ear Edema, Nociception | Attenuation | Dose-related suppression of ear edema and nocifensive paw-licking behavior. researchgate.net |

Comparative Preclinical Studies of this compound Across Different Animal Species

While most preclinical research on this compound has been conducted in rodent models (mice and rats), there is limited publicly available information on direct comparative studies of its pharmacokinetics and pharmacodynamics across a wider range of animal species. nih.govinvetus.com The choice of animal model in preclinical research is critical and often depends on the specific biological system being studied. frontiersin.orgreprocell.com For instance, while rodents are commonly used for initial efficacy and safety screening due to their small size and cost-effectiveness, larger animal models such as dogs or non-human primates may be used in later stages of preclinical development to better predict human responses. invetus.comnih.govnih.gov

The table below outlines the commonly used animal models in preclinical research and their general relevance, which can be contextually applied to a compound like this compound.

| Animal Species | Common Use in Preclinical Research | Relevance |

| Mice | Initial efficacy, mechanism of action, and toxicity screening. nih.govinvetus.com | Small size, low cost, well-characterized genetics. nih.gov |

| Rats | Pharmacokinetics, toxicology, and efficacy studies. nih.govinvetus.com | Larger size than mice allows for easier blood sampling. nih.gov |

| Rabbits | Dermal and ocular toxicity studies, pharmacokinetics. frontiersin.org | Often used for specific organ system evaluations. |

| Dogs | Cardiovascular and gastrointestinal studies, toxicology. invetus.com | Closer physiological resemblance to humans in some systems. invetus.com |

| Non-Human Primates | Immunogenicity, complex biological responses, late-stage toxicology. nih.govnih.gov | Highest physiological and genetic similarity to humans. nih.gov |

Computational Approaches in Tanabalin Research

Molecular Modeling and Docking Studies for Target Identification and Validation

Currently, there are no specific molecular modeling or docking studies published that focus on tanabalin. This type of research is crucial for identifying the biological targets through which this compound exerts its effects. pomics.comjournaljpri.com Molecular docking allows researchers to simulate the interaction between a small molecule, like this compound, and a protein target, predicting its binding affinity and orientation. pomics.com Such studies would be instrumental in validating potential protein targets and elucidating the structural basis of this compound's activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound and Analogues

No quantitative structure-activity relationship (QSAR) models for this compound or its analogues have been described in the scientific literature. QSAR is a computational method that correlates the chemical structure of compounds with their biological activity. longdom.orgwikipedia.org Developing a QSAR model for this compound would require a dataset of its analogues and their corresponding biological activities. nih.gov Such a model would be invaluable for predicting the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. longdom.org

Molecular Dynamics Simulations to Understand this compound-Target Interactions

There is currently no published research detailing molecular dynamics (MD) simulations of this compound. MD simulations provide insights into the physical movements of atoms and molecules over time, offering a dynamic view of how a ligand like this compound might interact with its biological target. youtube.comyoutube.com This technique could reveal the stability of the ligand-protein complex, conformational changes upon binding, and the key interactions that stabilize the bound state, providing a more comprehensive understanding than static docking models. researchgate.net

Cheminformatics and In Silico Screening for this compound Analogues

Specific cheminformatics or in silico screening studies focused on discovering analogues of this compound are not found in the current body of scientific publications. Cheminformatics tools are essential for managing and analyzing large chemical datasets. ncsu.edu In silico screening, a key component of cheminformatics, allows for the rapid computational assessment of large virtual libraries of compounds to identify those with a high probability of binding to a specific target. chemrxiv.orgnih.gov Applying these methods could significantly expedite the discovery of novel and structurally diverse analogues of this compound with potentially improved properties.

Network Pharmacology Approaches for Investigating Multi-Target Effects of this compound

A network pharmacology analysis of this compound has not yet been published. This approach is particularly useful for natural products, which often interact with multiple biological targets. nih.gov Network pharmacology integrates data on drug-target interactions and biological pathways to construct complex networks, helping to elucidate the multi-target, multi-pathway mechanisms of action of a compound. nih.gov Such an investigation could provide a holistic view of this compound's biological effects and its potential applications in complex diseases.

Advanced Analytical Methodologies for Tanabalin Research

Development and Validation of Chromatographic Techniques for Tanabalin Quantification in Research Samples

Chromatographic methods, particularly those offering high resolution and sensitivity, are central to the quantitative analysis of this compound in various research matrices.

Ultra-Performance Liquid Chromatography (UPLC) Methods

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the rapid and efficient quantification of this compound. UPLC systems, utilizing columns with smaller particle sizes, provide superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). japsonline.com The development of a UPLC method for this compound quantification involves a systematic approach to optimize chromatographic conditions, including the selection of an appropriate column, mobile phase composition, and flow rate to achieve optimal separation from endogenous matrix components. japtronline.com

Method validation is a critical step to ensure the reliability of the UPLC method, adhering to guidelines such as those from the International Council for Harmonisation (ICH). japsonline.comnih.gov Key validation parameters include specificity, linearity, range, precision (intraday and interday), accuracy, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.comjaptronline.com For instance, a developed UPLC method might demonstrate excellent linearity with a correlation coefficient (R²) greater than 0.99 over a specified concentration range. japtronline.comchula.ac.th

Coupling of UPLC with Mass Spectrometry (ESI-MS, q-TOF) for Detection and Identification

To enhance selectivity and sensitivity, UPLC is frequently coupled with mass spectrometry (MS). chula.ac.th This hyphenated technique, UPLC-MS, is a cornerstone for the bioanalysis of this compound. plos.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. semanticscholar.orgmedcraveonline.com When coupled with UPLC, ESI-MS allows for the highly sensitive and specific detection of the target analyte. Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (TQD) or similar instrument, further increases specificity by monitoring specific precursor-to-product ion transitions. chula.ac.thplos.org This approach, known as multiple reaction monitoring (MRM), is the gold standard for quantitative bioanalysis. semanticscholar.org

Quadrupole Time-of-Flight (q-TOF) Mass Spectrometry offers high-resolution mass analysis, enabling the accurate determination of the mass-to-charge ratio (m/z) of ions. mdpi.com UPLC-qTOF-MS is particularly valuable for the identification of unknown metabolites of this compound, as the high mass accuracy allows for the determination of elemental compositions. mdpi.com This capability is crucial for elucidating the metabolic pathways of the drug.

A typical UPLC-MS/MS method for this compound quantification in plasma or tissue samples would involve protein precipitation to remove larger molecules, followed by chromatographic separation on a C18 column and detection by an MS/MS system. plos.orgnih.gov The use of a stable isotope-labeled internal standard is often employed to ensure high accuracy and precision. plos.org

| Parameter | Typical Value/Range | Source |

| Linearity (R²) | > 0.995 | chula.ac.th |

| Limit of Quantification (LOQ) | 20 ng/mL (in blood) | mdpi.com |

| Precision (%RSD) | < 20% | mdpi.com |

| Accuracy | 89–118% | mdpi.com |

| Extraction Recovery | 63–90% | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis of this compound (qNMR)

Quantitative NMR (qNMR) is an absolute quantification method that can determine the concentration of a substance without the need for a calibration curve of the analyte itself. ox.ac.uk The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal. ox.ac.uk

For the quantitative analysis of this compound, a specific, well-resolved proton (¹H) signal in its NMR spectrum is selected. An internal standard with a known concentration and a simple spectrum (e.g., containing only singlet resonances) is added to the sample. nih.govox.ac.uk The concentration of this compound can then be calculated by comparing the integral of its signal to the integral of the known standard. ox.ac.uk

Key considerations for accurate qNMR include ensuring complete solubilization of both the analyte and the internal standard, using a sufficient relaxation delay to allow for full recovery of magnetization between pulses, and careful selection of non-overlapping signals. ox.ac.ukyoutube.com While less common than chromatographic methods for routine high-throughput analysis due to lower sensitivity, qNMR is a powerful tool for the certification of reference standards and for orthogonal validation of results from other methods. youtube.com

Other Advanced Spectroscopic Techniques for this compound Characterization in Complex Matrices

While UPLC-MS and NMR are the primary tools, other spectroscopic techniques can provide complementary information for the characterization of this compound. For instance, in-depth studies of this compound's interaction with its target protein, Hsp90, have utilized various biophysical and proteomic approaches. acs.orgresearchgate.net Techniques like affinity pull-down assays coupled with mass spectrometry can identify proteins that interact with this compound in a cellular context. acs.org These methods, while not directly quantifying the compound, are essential for characterizing its biological activity and mechanism of action within complex biological systems. dana-farber.org

Methodologies for Profiling this compound and Related Metabolites in Biological Systems

Understanding the metabolic fate of this compound is crucial. Metabolite profiling involves the separation, detection, and identification of its metabolites in biological samples such as plasma, urine, and tissue homogenates. aacrjournals.orgresearchgate.net

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as UPLC-qTOF-MS, is the primary methodology for this purpose. mdpi.com The process typically involves comparing the metabolic profiles of samples from dosed subjects with those from control subjects. Putative metabolites are identified by their accurate mass and isotopic patterns. Subsequent MS/MS fragmentation analysis helps to elucidate the structure of these metabolites.

Biosynthesis and Metabolic Pathways of Tanabalin

Enzymatic Pathways Involved in the Biogenesis of Clerodane Diterpenoids

The biosynthesis of clerodane diterpenoids, including Tanabalin, is a multi-step enzymatic process that originates from common precursors in plant secondary metabolism. nih.govyoutube.com This pathway begins with the synthesis of isoprene (B109036) units, which are the fundamental building blocks of all terpenes. medcraveonline.com

The general pathway is as follows:

This enzymatic cascade results in the vast structural diversity observed in the clerodane family. nih.gov

Precursor Incorporation Studies in this compound Biosynthesis

Based on the general diterpenoid biosynthetic pathway, the following precursors are fundamental:

While a total chemical synthesis for this compound has been developed starting from (-)-citronellol (B1674659), this is a synthetic route and does not represent the natural biosynthetic pathway. wur.nl

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters for this compound

While the specific biosynthetic gene cluster (BGC) for this compound has not been reported, genomic and transcriptomic approaches have become powerful tools for identifying BGCs for other clerodane diterpenoids, particularly in plants from the Lamiaceae family. nih.govresearchgate.net These approaches provide a framework for how one might identify the this compound BGC.

The typical methodology involves:

Recent studies have shown that in some plants, the genes for clerodane biosynthesis are not always organized in a tight cluster, which can complicate their identification. biorxiv.org However, the co-expression of diTPSs and specific P450s often provides strong evidence for their involvement in the same pathway. nih.gov

Investigation of Metabolic Fate and Transformation of this compound In Vitro and In Vivo (Preclinical)

Specific preclinical metabolic studies on this compound are not detailed in the available literature. However, the metabolic fate of other clerodane diterpenoids, particularly those with a furan moiety, has been investigated, providing insights into potential metabolic pathways for this compound. nih.gov These studies are crucial in drug development to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govwuxiapptec.com

Preclinical metabolic investigations typically involve:

Based on studies of similar compounds, potential metabolic transformations for this compound could include:

The table below summarizes the types of preclinical studies and their purpose in evaluating the metabolic fate of a compound like this compound.

Table 1: Overview of Preclinical Metabolic Studies

| Study Type | System Used | Primary Purpose | Key Findings for Similar Compounds |

|---|---|---|---|

| In Vitro Metabolic Stability | Liver Microsomes, Hepatocytes | Determine the rate of clearance and identify major metabolic pathways. nih.gov | Furanoditerpenoids can be activated by CYP3A enzymes. nih.gov |

| In Vitro Metabolite Identification | Liver S9 Fractions, Hepatocytes | Identify the chemical structures of metabolites formed. uni-saarland.de | Formation of hydroxylated and other oxidative metabolites. nih.gov |

| In Vivo Pharmacokinetics | Rodent Models (e.g., rats) | Study the absorption, distribution, and excretion of the compound and its metabolites. nih.gov | Identification of metabolites in urine and plasma. uni-saarland.de |

| CYP450 Reaction Phenotyping | Recombinant Human CYP Enzymes | Identify the specific P450 enzymes responsible for metabolism. nih.gov | CYP3A family is often implicated in the metabolism of furanoditerpenoids. nih.gov |

Future Directions and Translational Research Perspectives for Tanabalin

Exploration of Novel Biological Activities and Targets for Tanabalin

This compound, a clerodane diterpenoid isolated from plants such as Tanacetum balsamita and Egletes viscosa, has demonstrated significant anti-inflammatory and antinociceptive properties. vulcanchem.comthieme-connect.com Future research should aim to broaden the understanding of its biological activity spectrum. Initial studies have shown its efficacy in acute inflammation models, comparable to steroidal anti-inflammatory drugs like dexamethasone (B1670325). vulcanchem.com This provides a strong rationale for investigating its potential in chronic inflammatory conditions.

Further exploration could delve into autoimmune diseases, such as rheumatoid arthritis or inflammatory bowel disease, where the inhibition of pro-inflammatory cytokines like TNF-alpha—a known aspect of this compound's activity—is a key therapeutic strategy. vulcanchem.com Given its action on capsaicin-sensitive TRPV1 receptors, its potential role in neuropathic pain models warrants investigation. thieme-connect.comnih.gov

Beyond inflammation and pain, the diterpenoid scaffold of this compound is common among molecules with a wide range of bioactivities. foodb.cahmdb.ca Systematic screening against panels of cancer cell lines could uncover potential cytotoxic or cytostatic effects, opening avenues in oncology research. Its activity as an insect antifeedant suggests a potential for developing novel, natural product-based pesticides. researchgate.net

Identifying the precise molecular targets of this compound is a critical future step. While its effects on inflammatory mediators are known, the direct protein interactions remain to be fully elucidated. vulcanchem.com Advanced proteomics approaches, such as thermal proteome profiling (TPP) or affinity-based protein profiling, could be employed to identify direct binding partners in an unbiased, system-wide manner.

Lead Optimization Strategies for this compound and its Derivatives

The complex chemical structure of this compound, for which a total synthesis has been developed, presents numerous opportunities for lead optimization. vulcanchem.comwur.nl The goal of such strategies would be to enhance its therapeutic index by improving potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-Activity Relationship (SAR) studies are essential. By systematically modifying the functional groups on the this compound scaffold, researchers can identify which parts of the molecule are crucial for its biological activity. Key areas for modification include the furan (B31954) ring, the acetate (B1210297) moiety, and the lactone group. vulcanchem.com For instance, replacing the acetate group with other esters or amides could modulate the compound's lipophilicity and metabolic stability.

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the rational design of new derivatives. wur.nl These in silico approaches can predict how structural changes might affect binding affinity to known or hypothesized targets, prioritizing the synthesis of the most promising candidates. The development of a robust synthetic route allows for the creation of a focused library of analogues for screening.

Below is a hypothetical table outlining potential lead optimization strategies for this compound:

| Structural Modification | Rationale | Desired Outcome |

| Modification of the Acetate Group (C12) | Alter lipophilicity and metabolic stability; probe for key interactions. | Improved bioavailability; increased potency. |

| Saturation/Modification of the Furan Ring | Investigate the role of the furan moiety in target binding and toxicity. | Reduced toxicity; enhanced selectivity. |

| Opening or Alteration of the Lactone Ring | Determine the necessity of the lactone for activity; improve solubility. | Increased solubility; novel mechanism of action. |

| Stereochemical Modifications | Explore the impact of stereoisomers on biological activity. | Increased target specificity and potency. |

Integration of Omics Technologies in Understanding this compound's Biological Impact

To gain a holistic understanding of this compound's mechanism of action, the integration of "omics" technologies is indispensable. These approaches can provide an unbiased, global view of the cellular and molecular changes induced by the compound.

Transcriptomics: Using techniques like RNA sequencing (RNA-seq) or microarray analysis, researchers can identify the full suite of genes whose expression is altered by this compound treatment in relevant cell types (e.g., immune cells, neurons). This can reveal novel signaling pathways affected by the compound beyond the currently known anti-inflammatory pathways.

Proteomics: Quantitative proteomics can be used to measure changes in protein abundance and post-translational modifications following this compound exposure. This can help confirm the downstream effects of gene expression changes and identify proteins that are regulated at the post-transcriptional level, providing deeper mechanistic insights.

Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with this compound, metabolomics can uncover alterations in key metabolic pathways. For example, it could reveal impacts on the arachidonic acid cascade, which is central to inflammation, or other metabolic pathways that support immune cell function.

Integrating data from these different omics levels can build a comprehensive network model of this compound's biological impact. This systems-level perspective is crucial for identifying novel biomarkers of drug response and predicting potential off-target effects.

Development of Advanced Preclinical Models for Comprehensive Evaluation of this compound

While initial studies on this compound have utilized acute models of inflammation and nociception, future preclinical evaluation requires the use of more sophisticated and clinically relevant models. vulcanchem.comthieme-connect.com The goal is to better predict its potential efficacy and translational success in human diseases.

For chronic inflammatory diseases, models such as collagen-induced arthritis (CIA) in mice, a well-established model for rheumatoid arthritis, would be appropriate. To investigate its potential in inflammatory bowel disease, models like dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis could be employed. These models mimic the complex pathophysiology of human chronic inflammatory conditions more closely than acute models.

The development of three-dimensional (3D) cell culture systems, such as organoids or spheroids, offers a powerful in vitro platform. For instance, patient-derived intestinal organoids could be used to study the effects of this compound on inflammation in a system that retains the genetic background and cellular architecture of the human gut.

If anticancer activities are identified, patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, would be the gold standard for preclinical efficacy testing. These models have shown higher predictive value for clinical outcomes compared to traditional cell line-based xenografts.

Potential Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule with a specific biological activity that can be used as a tool to study cellular pathways and protein function. Given its defined biological effects, particularly its anti-inflammatory and antinociceptive actions, this compound has the potential to be developed into a valuable chemical probe. vulcanchem.comthieme-connect.com

To serve as a robust chemical probe, a molecule should ideally have high potency, known molecular targets, and a clear mechanism of action. Future research would need to definitively identify the direct binding targets of this compound. Once a primary target is validated, the this compound scaffold could be used to interrogate the function of that target in various biological contexts.

For example, if this compound is found to selectively inhibit a specific kinase or enzyme in the inflammatory cascade, it could be used to dissect the role of that enzyme in different diseases. The development of a "probe toolkit" based on the this compound structure would be highly valuable. This would include:

A potent and selective this compound-based inhibitor: The optimized lead compound for target modulation.

A structurally similar but inactive negative control: To ensure that observed biological effects are due to on-target activity.

A tagged version of the probe (e.g., with biotin (B1667282) or a fluorescent dye): To facilitate target identification, validation, and visualization experiments (e.g., affinity pull-downs or cellular imaging).

By developing this compound into a well-characterized chemical probe, the scientific community would gain a powerful tool for exploring the complex biology of inflammation, pain, and potentially other disease areas.

Q & A

Q. What are the critical parameters for designing pharmacokinetic studies on this compound?

- Methodological Answer : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous). Account for interspecies variability by comparing metabolic profiles across mammalian models .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound across different neuropathic pain models?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., dosing schedules, pain induction methods). Use sensitivity analysis to weigh study quality (e.g., sample size, blinding protocols). Replicate conflicting experiments under standardized conditions and publish raw data for transparency .

- Table 1 : Key Variables to Control in Pain Studies

| Variable | Impact on Efficacy | Standardization Strategy |

|---|---|---|

| Pain induction method | High | Use identical nerve injury models (e.g., chronic constriction injury) |

| Dosing frequency | Moderate | Align with pharmacokinetic half-life (e.g., BID dosing) |

| Outcome metrics | Critical | Adopt IASP-recommended behavioral tests (e.g., von Frey filament thresholds) |

Q. What strategies are effective for isolating this compound’s off-target effects in complex biological systems?

- Methodological Answer : Employ CRISPR-engineered cell lines lacking putative targets (e.g., calcium channel subunits) to assess specificity. Combine with proteomic profiling (e.g., affinity pulldown-MS) to map interaction networks. Use computational docking simulations to predict binding sites and validate with mutagenesis .

Q. How can researchers address ethical challenges in human trials involving this compound for off-label applications?

- Methodological Answer : Design trials with adaptive protocols to minimize patient risk, including pre-specified stopping rules for adverse events. Ensure informed consent documents explicitly outline off-label use and potential unknowns. Collaborate with ethics boards to balance scientific rigor with participant safety .

Methodological & Analytical Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply mixed-effects models to account for inter-individual variability. Validate assumptions with residual plots and AIC/BIC criteria .

Q. How should researchers validate computational predictions of this compound’s metabolic pathways?

- Methodological Answer : Compare in silico predictions (e.g., CYP450 interaction via Schrödinger’s ADMET Predictor) with in vitro microsomal assays. Use stable isotope labeling to trace metabolite formation in hepatocytes. Cross-reference with human liver cytosol data to confirm relevance .

Data Interpretation & Reporting

Q. What criteria define robust evidence for this compound’s therapeutic potential in peer-reviewed literature?

Q. How can researchers structure manuscripts to highlight this compound’s novel contributions without overgeneralizing findings?

- Methodological Answer : Clearly delineate study limitations (e.g., in vitro-to-in vivo extrapolation gaps) in the discussion. Use subheadings to separate mechanistic hypotheses from empirical data. Cite prior contradictory studies and propose reconciliation experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.